Rhamnazin

Descripción general

Descripción

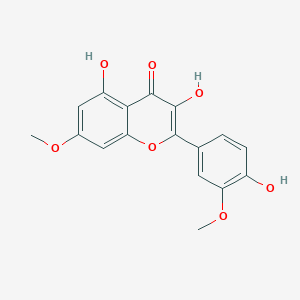

Rhamnazin is an O-methylated flavonol, a type of chemical compound that belongs to the flavonoid family. It is characterized by its unique chemical structure, which includes methoxy groups that confer specific bioactivities. This compound can be found in various plants, including Rhamnus petiolaris, a buckthorn plant endemic to Sri Lanka . It is known for its antioxidant, antibacterial, antiangiogenic, and anti-tumor properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Rhamnazin can be synthesized through the activity of the enzyme 3-methylquercetin 7-O-methyltransferase. This enzyme uses S-adenosyl methionine and isorhamnetin to produce S-adenosyl homocysteine and this compound . Another method involves the enzyme 3,7-dimethylquercetin 4’-O-methyltransferase, which also uses S-adenosyl methionine and this compound to produce S-adenosyl homocysteine and ayanin .

Industrial Production Methods: the extraction of this compound from natural sources such as Ginkgo biloba, Salix, and sea buckthorn is a common practice . These plants are known to contain this compound in their flowers, fruits, and leaves.

Análisis De Reacciones Químicas

Types of Reactions: Rhamnazin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or methoxide ions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield dihydroflavonols.

Aplicaciones Científicas De Investigación

Antioxidant Properties

Rhamnazin exhibits strong antioxidant properties, which are crucial for combating oxidative stress—a contributor to numerous chronic diseases including cancer, cardiovascular diseases, and neurodegenerative disorders. The compound scavenges reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory capabilities. It modulates key signaling pathways involved in inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes. In a study involving a rat model of alkali burn-induced corneal inflammation, this compound treatment resulted in reduced inflammatory indices and neovascularization, suggesting its potential in managing inflammatory conditions .

Antitumor Activity

This compound has demonstrated promising antitumor effects across various cancer types. Studies have shown its ability to inhibit the proliferation of cancer cells and induce apoptosis. For instance, this compound was effective against gastric cancer and cervical cancer cell lines, highlighting its role as a potential chemotherapeutic agent .

Cardiovascular Protection

The compound has been noted for its cardioprotective effects. This compound contributes to the regulation of cardiovascular health by improving endothelial function and reducing inflammation within vascular tissues. Its ability to modulate signaling pathways related to vascular health makes it a candidate for further exploration in cardiovascular disease management .

Neuroprotective Effects

Emerging research suggests that this compound may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neural tissues. This could have implications for treating neurodegenerative diseases, although further studies are needed to elucidate its mechanisms of action in this context .

Antimicrobial Activity

This compound exhibits antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy against bacterial and fungal infections has been documented, positioning it as a potential alternative or adjunct in antibiotic therapy .

Case Study 1: Corneal Neovascularization

In a controlled study using a rat model, this compound was applied topically to assess its impact on corneal neovascularization following alkali burns. The results indicated that this compound significantly inhibited both inflammation and neovascularization by downregulating VEGF and its receptor VEGFR2 through the STAT3/MAPK/Akt signaling pathway .

Case Study 2: Cancer Cell Proliferation

In vitro studies demonstrated that this compound inhibited the growth of human umbilical vein endothelial cells (HUVEC) in a dose-dependent manner. Concentrations above 5 μM were effective in significantly reducing cell viability, indicating its potential utility in targeting tumor angiogenesis .

Mecanismo De Acción

Rhamnazin exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and reduces oxidative stress in cells.

Anti-inflammatory Activity: It inhibits the activity of enzymes such as phospholipase A2, which play a role in inflammation.

Antiangiogenic Activity: this compound downregulates the expression of vascular endothelial growth factor (VEGF) and its receptor VEGFR2, thereby inhibiting the formation of new blood vessels.

Antitumor Activity: It induces apoptosis in cancer cells and inhibits their proliferation.

Comparación Con Compuestos Similares

Rhamnazin is similar to other O-methylated flavonoids such as rhamnetin and 3-O-methylquercetin. it distinguishes itself through its unique chemical structure and bioactivities:

Rhamnetin: Like this compound, rhamnetin is an O-methylated flavonoid with antioxidant and anti-inflammatory properties.

3-O-methylquercetin: This compound shares similar antioxidant properties with this compound but lacks the same level of antiangiogenic and anti-tumor effects.

Actividad Biológica

Rhamnazin, a flavonoid compound found in various plants, has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antioxidant, anticancer, and cardioprotective properties. The findings are supported by data tables and relevant case studies from recent research.

1. Anti-Inflammatory Activity

This compound has been shown to inhibit inflammation in various cellular models. A study demonstrated that this compound protects against lipopolysaccharide (LPS)-induced cytotoxicity in murine macrophage RAW264.7 cells. The compound modulated key inflammatory markers and exhibited significant antioxidant activity.

Key Findings:

- Cell Viability: this compound treatment improved cell viability in LPS-exposed macrophages.

- Reactive Species Modulation: It reduced total reactive species (RS) production and suppressed levels of reactive nitrogen species (RNS) such as ONOO⁻ and NO•.

- Enzyme Activity: this compound downregulated pro-inflammatory enzymes COX and 5-LO, indicating its role in mitigating inflammation.

Table 1: Effects of this compound on Inflammatory Markers

| Parameter | Control (LPS) | This compound Treatment (20 µM) |

|---|---|---|

| Cell Viability (%) | 45 | 75 |

| Total RS Production (µM) | 30 | 10 |

| ONOO⁻ Levels (µM) | 5 | 1 |

| NO• Levels (µM) | 4 | 0.5 |

| COX Activity (Units) | 1.5 | 0.3 |

| 5-LO Activity (Units) | 1.2 | 0.2 |

2. Antioxidant Properties

The antioxidant activity of this compound is pivotal in protecting cells from oxidative stress. Research indicates that this compound enhances catalase activity, thereby reducing lipid peroxidation and oxidative damage.

Case Study:

A study assessed the effects of this compound on oxidative stress markers in RAW264.7 cells treated with LPS. Results indicated a significant decrease in lipid peroxidation levels following this compound treatment.

Table 2: Antioxidant Effects of this compound

| Parameter | Control (LPS) | This compound Treatment (20 µM) |

|---|---|---|

| Lipid Peroxidation (nmol/mg protein) | 15 | 5 |

| Catalase Activity (Units/mg protein) | 0.5 | 1.2 |

3. Anticancer Activity

This compound has shown potential anticancer properties through various mechanisms, including apoptosis induction and inhibition of tumor growth.

Research Findings:

A systematic review highlighted that this compound exhibits cytotoxic effects against several cancer cell lines, including breast and liver cancer cells. It was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins.

Table 3: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HepG2 (Liver Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

4. Cardioprotective Effects

This compound's cardioprotective effects have been documented in studies focusing on its ability to reduce oxidative stress and inflammation within cardiovascular tissues.

Study Overview:

In a model of acute myocardial ischemia, this compound administration resulted in reduced infarct size and improved cardiac function compared to control groups.

Key Metrics:

- Infarct Size Reduction: this compound reduced infarct size by approximately 30%.

- Cardiac Function Improvement: Enhanced ejection fraction was observed post-treatment.

Propiedades

IUPAC Name |

3,5-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-10(18)12(5-8)23-2/h3-7,18-19,21H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMGKIQXYXSRIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=C(C2=O)O)C3=CC(=C(C=C3)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00203695 | |

| Record name | Rhamnazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552-54-5 | |

| Record name | Rhamnazin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhamnazin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhamnazin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00203695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RHAMNACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/276CK9GP9Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.